REACTION_SMILES
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[CH2:1]([CH3:2])[N:3]([CH2:4][C:5](=[N:6][OH:7])[c:8]1[cH:9][cH:10][cH:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]12)[CH2:18][CH3:19].[CH3:23][CH2:24][OH:25].[ClH:26].[H:21][H:22].[OH2:27].[Sn:20]>>[CH2:1]([CH3:2])[N:3]([CH2:4][CH:5]([NH2:6])[c:8]1[cH:9][cH:10][cH:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]12)[CH2:18][CH3:19]
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Name
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CCN(CC)CC(=NO)c1cccc2ccccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC(=NO)c1cccc2ccccc12
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Sn]
|
Name
|
|
Type
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product
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Smiles
|
CCN(CC)CC(N)c1cccc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |